3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Description
3-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a 2-(5-chloroindol-3-yl)ethyl side chain. Its structural complexity arises from the chloro substituents on both the benzamide and indole moieties, which influence electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c18-13-3-1-2-11(8-13)17(22)20-7-6-12-10-21-16-5-4-14(19)9-15(12)16/h1-5,8-10,21H,6-7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBFUBFPTDNHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms
Scientific Research Applications
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer or viral replication in infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide and related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Position Effects :
- The position of the chloro group on the benzamide ring significantly impacts molecular conformation and intermolecular interactions. For example, 3-chloro-N-(2-nitrophenyl)benzamide forms planar amide moieties with dihedral angles of 15.2° between the benzamide and nitro-substituted phenyl ring, facilitating C–H···O hydrogen bonding in crystals . In contrast, the indole-containing analogs prioritize interactions via the heteroaromatic indole system.
Biological Activity :
- While the target compound lacks explicit activity data, structurally related JNJ-63533054 (a 3-chlorobenzamide derivative) exhibits potent GPR139 agonism, suggesting that chloro substitution at position 3 may enhance receptor binding . The indole moiety in the target compound could further modulate selectivity, as seen in other indole-based pharmaceuticals.
Synthetic and Crystallographic Insights :
- Synthesis routes often involve coupling benzoyl chlorides with amines (e.g., uses thionyl chloride for amide formation). The target compound’s indole-ethylamine side chain may require multi-step synthesis, similar to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Crystallographic studies of related compounds (e.g., 3-chloro-N-(2-nitrophenyl)benzamide) reveal weak Cl···Cl interactions (3.943 Å) and hydrogen-bonded chains, which influence solubility and stability .
Pharmacokinetic Considerations: Substituents like methoxy () or methyl groups () on the indole ring alter lipophilicity and metabolic stability.
Research Findings and Implications
- Structural Analogues in Drug Discovery : Indole-benzamide hybrids are prevalent in medicinal chemistry due to their versatility in targeting proteins. The 5-chloroindole group in the target compound may confer enhanced binding to hydrophobic pockets in enzymes or receptors, akin to benzothiazole derivatives in .
- Crystallographic Trends : Planar amide linkages (r.m.s. deviation 0.0164 Å in ) and hydrogen-bonding networks are critical for crystal engineering and formulation development.
- Unresolved Questions : The biological activity of the target compound remains speculative. Further studies could explore its affinity for GPR139 or other indole-associated targets, leveraging assays similar to those in .
Biological Activity
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article explores its chemical characteristics, biological effects, and relevant research findings.
Chemical Characteristics
The molecular formula of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is , with a molecular weight of approximately 333.22 g/mol. The compound features a chloro-substituted indole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2N2O |
| Molecular Weight | 333.22 g/mol |
| InChI Key | YYBFUBFPTDNHEG-UHFFFAOYSA-N |
| LogP | 4.0134 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
Biological Activity
Research indicates that compounds with indole structures often exhibit significant biological activities, including anticancer properties. The specific biological activity of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been explored in various studies.
Anticancer Properties
- Mechanism of Action : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, studies have reported that similar benzamide derivatives can inhibit RET kinase activity, leading to reduced cell proliferation in cancers driven by this pathway .
- Case Studies : In a clinical study involving benzamide derivatives, patients treated with these compounds exhibited prolonged survival rates, suggesting potential efficacy in cancer treatment .
- Cellular Studies : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, highlighting the importance of specific substitutions on the indole and benzamide moieties for enhancing biological activity.
Comparative Analysis
A comparative analysis of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide with other benzamide derivatives reveals insights into their relative potency and selectivity:
| Compound Name | IC50 (µM) | Target Kinase | Notes |
|---|---|---|---|
| 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | TBD | RET | Induces apoptosis in cancer cells |
| I-8 (4-chloro-benzamide derivative) | <0.1 | RET | High potency as RET inhibitor |
| N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamide | TBD | Various | Broad-spectrum kinase inhibition |
Q & A
Q. How can researchers design derivatives to mitigate toxicity?
- Answer :
- SAR Studies : Replace chloro groups with methoxy or trifluoromethyl to reduce hepatotoxicity .
- Prodrug Approaches : Introduce ester linkages (e.g., acetyl) for targeted release in tumor microenvironments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
